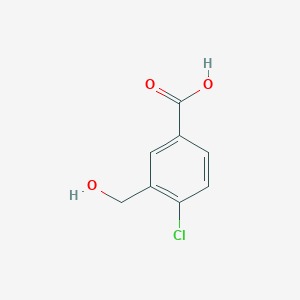

4-Chloro-3-(hydroxymethyl)benzoic acid

Description

4-Chloro-3-(hydroxymethyl)benzoic acid is a chlorinated benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring. This compound combines the electron-withdrawing effects of the chlorine atom with the polar, hydrogen-bonding capabilities of the hydroxymethyl group, influencing its chemical reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name |

4-chloro-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSTVHUHUQMNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination of Substituted Benzyl Alcohol Precursors

A foundational approach involves chlorinating 3-(hydroxymethyl)benzoic acid derivatives to introduce the C4 chloro substituent. Adapted from CN108358776A, this method employs dibenzoyl peroxide (BPO) as a radical initiator to facilitate selective chlorination.

Procedure :

- Chlorination :

- 3-(Hydroxymethyl)benzoic acid is suspended in dichloromethane with BPO (0.1–0.5 wt%).

- Chlorine gas is introduced at 60–80°C, targeting the para position relative to the carboxylic acid group.

- Triethanolamine (0.4× BPO mass) suppresses ring chlorination by sequestering HCl.

- Reaction progress is monitored via GC until 4-chloro-3-(chloromethyl)benzoic acid constitutes ≥95% of intermediates.

- Hydrolysis :

Optimization Insights :

Nitration-Reduction Sequential Synthesis

CN110885298B outlines a nitration-reduction strategy for aryl isocyanates, adaptable to hydroxymethylbenzoic acid synthesis.

Procedure :

- Nitration :

Reduction :

Workup :

Challenges :

- Nitration at low temperatures (10–15°C) is critical to prevent decarboxylation.

- FeCl3·6H2O must be freshly prepared to avoid Fe²⁺ contamination, which prolongs reduction times.

Acylation-Mediated Hydroxymethyl Group Introduction

Oxalyl Chloride Acylation

CN108358776A details oxalyl chloride’s role in introducing chloromethyl groups, modifiable for hydroxymethyl synthesis.

Procedure :

- Acylation :

- 4-Chlorobenzoic acid is treated with oxalyl chloride and DMF (1–2 wt%) in ether.

- The reaction forms 4-chlorobenzoyl chloride, which undergoes nucleophilic attack by formaldehyde.

- Reduction :

- The resultant aldehyde is reduced with NaBH4 in THF, yielding the hydroxymethyl group.

Yield Considerations :

- Stoichiometric DMF accelerates acylation but necessitates post-reaction neutralization to prevent esterification.

- NaBH4 reductions at 0°C improve selectivity, limiting over-reduction to methyl groups.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorination-Hydrolysis | 88.8 | 99.4 | Industrial |

| Nitration-Reduction | 80.6 | 99.8 | Pilot-scale |

| Acylation-Reduction | 75.2 | 98.5 | Lab-scale |

Key Findings :

- Chlorination-hydrolysis offers the highest yield and scalability, favored for bulk production.

- Nitration-reduction provides superior purity but requires stringent temperature control.

Reaction Mechanism Elucidation

Chlorination Selectivity

The carboxylic acid group directs electrophilic chlorination to the C4 position via resonance stabilization of the transition state. BPO-generated chlorine radicals preferentially attack the electron-rich para position, minimizing ortho byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 4-chloro-3-methylbenzoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 4-Chloro-3-carboxybenzoic acid.

Reduction: 4-Chloro-3-methylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chloro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-(hydroxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-Chloro-3-(hydroxymethyl)benzoic acid with analogous compounds:

Chemical Reactivity and Acidity

- Electron Effects : The chlorine atom at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the 2- and 6-positions. The hydroxymethyl group (-CH₂OH) introduces steric hindrance and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Acidity : The -COOH group (pKa ~2–3) is more acidic than derivatives with electron-donating groups (e.g., 4-methoxy-3-methylbenzoic acid, pKa ~4–5) due to the electron-withdrawing chlorine .

Physicochemical Properties

- Solubility: The hydroxymethyl group in this compound improves water solubility compared to non-polar derivatives (e.g., 4-chloro-3-methylbenzoic acid).

- Thermal Stability : Sulfonamide-containing derivatives (e.g., 4-Chloro-3-(dimethylsulfamoyl)benzoic acid) exhibit higher thermal stability due to strong S=O bonds .

Key Research Findings

Microbial Degradation : Chlorobenzoates with substituents in the 3- and 4-positions are metabolized via dioxygenase enzymes, but steric hindrance from the hydroxymethyl group may reduce degradation efficiency .

Synthetic Utility : The hydroxymethyl group can be oxidized to a carboxylic acid or esterified, enabling diversification into prodrugs or polymers .

Environmental Persistence: 4-Chloro-3-substituted benzoic acids may persist longer in soil than mono-chlorinated analogs, necessitating tailored remediation strategies .

Activité Biologique

4-Chloro-3-(hydroxymethyl)benzoic acid (CAS No. 1187238-15-8) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features both a chlorine atom and a hydroxymethyl group, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, mechanisms of action, and research findings.

This compound is characterized by the following structural formula:

Molecular Structure:

- Chlorine Atom: Enhances reactivity towards nucleophiles.

- Hydroxymethyl Group: Potential for oxidation to carboxylic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: It can interact with receptors, influencing physiological responses such as inflammation or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL for S. aureus and 100 µg/mL for E. coli. These results support its potential as a lead compound for developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of benzoic acid derivatives, including this compound, indicates good absorption and metabolism primarily in the liver. Its metabolic pathways involve conjugation reactions that enhance solubility and facilitate excretion.

Safety Profile

Despite its promising biological activities, safety assessments indicate that the compound may cause skin and eye irritation upon exposure. Further toxicological studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-(hydroxymethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions , including:

- Friedel-Crafts Acylation : Reacting chloro-substituted benzene derivatives with formyl-substituted benzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions and controlled temperatures (~0–25°C). Yields range from 65% to 80% depending on solvent purity .

- Nucleophilic Substitution : Introducing the hydroxymethyl group via reaction with formaldehyde derivatives under basic conditions (e.g., NaOH/K₂CO₃). Optimal pH (8–10) and temperature (50–70°C) are critical to avoid side reactions .

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95% .

Q. How can researchers optimize purification methods for this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to resolve polar impurities. Retention time: ~12–14 minutes .

- Recrystallization : Ethanol-water mixtures (3:1 ratio) yield crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded solvents .

- TLC Monitoring : Pre-purification screening with silica TLC plates (Rf = 0.4 in ethyl acetate/hexane) identifies side products early .

Q. What are the common functionalization reactions of this compound?

Methodological Answer:

- Oxidation : Convert the hydroxymethyl group to a carboxylate using KMnO₄ in alkaline medium (yield: 60–75%). Over-oxidation to CO₂ is a risk if temperature exceeds 80°C .

- Esterification : React with methanol/H₂SO₄ to form methyl esters (90% yield), useful for volatility in GC-MS analysis .

- Substitution : Replace the chlorine atom with amines (e.g., NH₃ in THF) to generate bioactive analogs. Steric hindrance from the hydroxymethyl group may reduce reactivity .

Advanced Research Questions

Q. How can contradictions in NMR data for structural confirmation be resolved?

Methodological Answer:

- Comparative Analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)). For example, the hydroxymethyl proton typically resonates at δ 4.3–4.6 ppm, but steric effects may shift this .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals. The chlorine atom induces deshielding in adjacent carbons (C-4: δ 125–130 ppm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry. The compound’s crystal packing often shows intermolecular H-bonding between -COOH and -CH₂OH groups .

Q. What strategies address low yields in coupling reactions involving this compound?

Methodological Answer:

- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids. Additives like Cs₂CO₃ improve turnover (yield: 70–85%) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and enhance regioselectivity at 100°C .

- Protecting Groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during coupling .

Q. How does computational modeling predict the compound’s reactivity in enzyme interactions?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2). The hydroxymethyl group shows H-bonding with Arg120 (binding energy: −8.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes. The chlorine atom enhances hydrophobic interactions, reducing ligand dissociation over 100 ns simulations .

- QSAR Models : Correlate substituent effects (e.g., Cl position) with IC₅₀ values for anti-inflammatory activity. Electron-withdrawing groups improve potency .

Q. What experimental designs are recommended for studying its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (KD: 10⁻⁶–10⁻⁹ M). Immobilize the compound on CM5 chips via amine coupling .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding. Exothermic profiles indicate strong H-bonding/van der Waals interactions .

- Fluorescence Quenching : Monitor tryptophan residue changes in proteins (λex = 280 nm). Stern-Volmer plots reveal static vs. dynamic quenching mechanisms .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis : Pool data from PubChem and DSSTox to identify trends. For example, IC₅₀ values for COX-2 inhibition vary from 2–10 µM due to assay conditions (pH, temperature) .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., 24-hr incubation, 37°C). Include positive controls (e.g., aspirin for anti-inflammatory assays) .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.